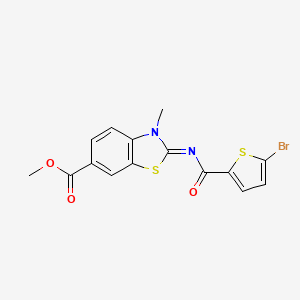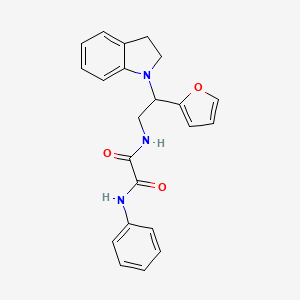
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various research fields. FIPI is a unique compound that has been shown to exhibit promising results in the inhibition of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
Wirkmechanismus
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide works by inhibiting the activity of PLD, an enzyme that plays a critical role in various cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, which is involved in the regulation of various cellular processes. By inhibiting PLD, this compound disrupts the production of phosphatidic acid, leading to the inhibition of various cellular processes that are dependent on PLD activity.
Biochemical and Physiological Effects
The inhibition of PLD by this compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of pro-inflammatory cytokine production, and the protection against neuronal damage. In cancer cells, the inhibition of PLD by this compound leads to the inhibition of cell proliferation and the induction of apoptosis. In inflammatory cells, the inhibition of PLD by this compound leads to the reduction of pro-inflammatory cytokine production, which is involved in the development of various inflammatory diseases. In neuronal cells, the inhibition of PLD by this compound leads to the protection against oxidative stress and the improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide in lab experiments is its specificity for PLD, which allows for the selective inhibition of PLD activity without affecting other cellular processes. Another advantage of using this compound is its ability to penetrate the blood-brain barrier, which makes it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its relatively low potency, which requires high concentrations of the compound to achieve significant inhibition of PLD activity.
Zukünftige Richtungen
There are several future directions for the research and development of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide. One potential direction is the optimization of the compound's potency and selectivity for PLD, which could improve its efficacy in lab experiments and potential clinical applications. Another potential direction is the investigation of the compound's effects on other cellular processes that are dependent on PLD activity, which could lead to the identification of new therapeutic targets. Additionally, the investigation of the compound's effects on different animal models of disease could provide insights into its potential clinical applications in various fields.
Synthesemethoden
The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide involves the reaction of 2-(2-aminophenyl)indole with furan-2-carboxylic acid, followed by the addition of oxalyl chloride and phenylamine. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide has been extensively studied for its potential applications in various research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting PLD, which is known to play a critical role in tumor progression. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurodegenerative disease research, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(22(27)24-17-8-2-1-3-9-17)23-15-19(20-11-6-14-28-20)25-13-12-16-7-4-5-10-18(16)25/h1-11,14,19H,12-13,15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGLBWSGHWCPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2881111.png)
![N-(2,5-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2881112.png)
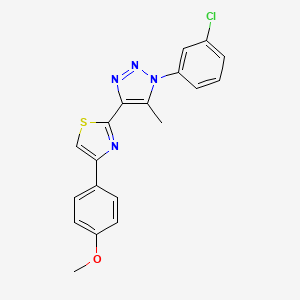
![2-Chloro-1-[3-(4-fluoro-3-methoxyphenyl)azetidin-1-yl]ethanone](/img/structure/B2881116.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2881117.png)
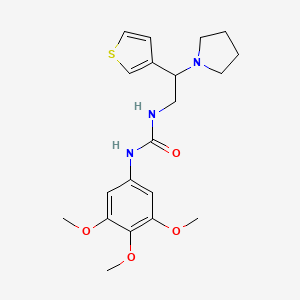
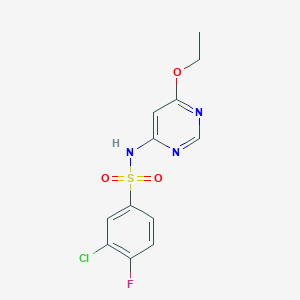
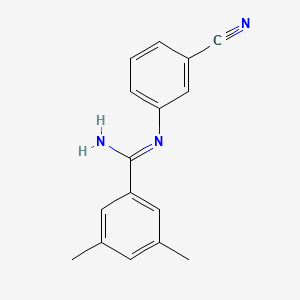
![3-methyl-N-(3-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2881123.png)
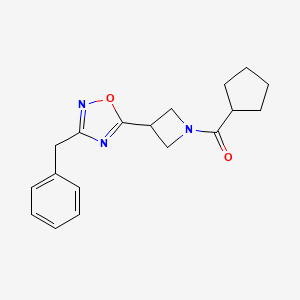
![6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2881126.png)
![N-(cyanomethyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2881127.png)

